4-Fluorotropacocaine
Overview
Description
4-Fluorotropacocaine is a synthetic analogue of cocaine, belonging to the tropane derivative class of compounds. It is known for its stimulant and local anesthetic properties, although it is less potent as a stimulant compared to cocaine. This compound has been studied for its potential use in various scientific fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
4-Fluorotropacocaine, a synthetic analogue of cocaine, primarily targets the dopamine and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as an inhibitor of dopamine reuptake , similar to cocaine, but it is a much stronger serotonin reuptake inhibitor than cocaine . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to enhanced and prolonged signaling.
Biochemical Pathways
The enhanced dopaminergic and serotonergic signaling induced by this compound can affect various biochemical pathways. It is likely that the pathways affected are similar to those impacted by cocaine and other tropane derivative drugs .
Result of Action
The inhibition of dopamine and serotonin reuptake by this compound leads to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced and prolonged neuronal signaling, which can lead to various physiological and psychological effects .
Biochemical Analysis
Biochemical Properties
4-Fluorotropacocaine plays a significant role in biochemical reactions, primarily as an inhibitor of dopamine and serotonin reuptake. It interacts with various enzymes and proteins, including monoamine transporters. The compound binds to the dopamine transporter (DAT) and serotonin transporter (SERT), inhibiting the reuptake of these neurotransmitters and leading to increased levels in the synaptic cleft . This interaction results in enhanced dopaminergic and serotonergic signaling, contributing to its stimulant effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase intracellular calcium levels, which can affect various signaling pathways . Additionally, this compound can modulate the expression of genes involved in neurotransmitter synthesis and release, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with monoamine transporters. By inhibiting the reuptake of dopamine and serotonin, the compound increases the availability of these neurotransmitters in the synaptic cleft . This inhibition is achieved through competitive binding to the transporters, preventing the normal reuptake process. Additionally, this compound may also interact with other biomolecules, such as ion channels, further influencing its pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits stimulant effects, increasing locomotor activity and enhancing cognitive function . At higher doses, this compound can induce toxic or adverse effects, such as hyperthermia, seizures, and neurotoxicity. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes biotransformation in the liver, primarily through the action of cytochrome P450 enzymes . These metabolic processes result in the formation of metabolites, which can further influence the compound’s pharmacological effects. Additionally, this compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the synaptic vesicles, where it can modulate neurotransmitter release. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
The synthesis of 4-Fluorotropacocaine typically involves the esterification of tropinone with 4-fluorobenzoic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Fluorotropacocaine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. .
Scientific Research Applications
4-Fluorotropacocaine has been explored in several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of detection methods for tropane derivatives.
Biology: Studies have investigated its effects on neurotransmitter systems, particularly its role as a serotonin reuptake inhibitor.
Medicine: Research has focused on its potential use as a local anesthetic and its pharmacological profile compared to cocaine.
Industry: It has been utilized in the development of designer drugs and as an ingredient in “bath salt” products .
Comparison with Similar Compounds
4-Fluorotropacocaine is often compared to other tropane derivatives, including:
Cocaine: While this compound has similar local anesthetic properties, it is less potent as a stimulant.
Troparil: This compound is another cocaine analogue with similar stimulant properties but differs in its chemical structure.
4′-Fluorococaine: This compound is a close analogue with a similar pharmacological profile but has a different potency in inhibiting dopamine and serotonin reuptake. The uniqueness of this compound lies in its balanced inhibition of both dopamine and serotonin reuptake, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3/t12-,13+,14? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDFSLSXLYAAPF-PBWFPOADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306291 | |
Record name | Pseudotropine 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172883-97-5, 1392492-03-3 | |
Record name | Pseudotropine 4-fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172883975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropine 4-fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392492033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudotropine 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSEUDOTROPINE 4-FLUOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQP3G94388 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TROPINE 4-FLUOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4MZZ9YA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary concerns surrounding 4-Fluorotropacocaine as outlined in the research?
A1: The available research highlights several key concerns surrounding this compound:
- Limited Research: A significant challenge in understanding this compound is the lack of primary literature on its chemical identity, pharmacology, and toxicology. [] This lack of data makes it difficult to accurately assess its potential harms and develop appropriate harm reduction strategies.
- Severe Psychiatric Effects: Case reports suggest that this compound, often found in the "legal high" product "Whack," can induce acute psychotic states characterized by affective, anxiety, and psychotic symptoms. [] These cases often require inpatient treatment with atypical antipsychotic agents.
- Novel Psychoactive Substance: this compound falls under the category of "legal highs" or novel psychoactive substances (NPS). These substances are often marketed as "legal" alternatives to controlled drugs, posing challenges for legislation and control efforts. []
Q2: Why is there such a lack of research on this compound and similar substances?
A2: Several factors contribute to the limited research on this compound and other NPS:
- Rapid Emergence: NPS, including this compound, often emerge quickly on the market, outpacing the ability of researchers to conduct thorough investigations. []
- Chemical Complexity: The constantly evolving nature of NPS, with frequent modifications to chemical structures, poses significant challenges for identification and analysis. []
- Legal Loopholes: The marketing of these substances as "legal highs" often exploits legal loopholes, making it difficult to regulate their sale and distribution, hindering research efforts. []
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